N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine
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Description
N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine, also known as compound A, is a small molecule drug that has been found to have potential applications in scientific research. The synthesis method of compound A involves multiple steps and has been optimized to obtain high yields.
Scientific Research Applications
- The compound has been investigated for its antibacterial properties. In a study, the procainamide-tetraphenylborate complex (formed by reacting sodium tetraphenyl borate with the compound) demonstrated good activity against both Gram-positive bacteria (such as S. aureus and B. subtilis) and yeast (Candida albicans) .
- Compounds containing the N-[2-(diethylamino)ethyl] moiety have been explored for their efficacy in corrosion inhibition . These compounds can form highly stable chelating complexes with surface metallic atoms through coordination bonding, thus protecting against corrosion.
- Poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAEA) is a polymer that exhibits interesting behavior. It behaves like a typical flexible chain polymer in good solvents, and its thermosensitive and pH-sensitive properties have been studied using light scattering and turbidimetry .
- The electronic characteristics of the S1 and S2 complex configurations were computed using density functional theory (DFT) . Theoretical calculations provided insights into the vibrational frequencies, HOMO-LUMO orbitals, and molecular electrostatics of the complex .
Antibacterial Activity
Corrosion Inhibition
Polymer Behavior
Computational Chemistry
properties
IUPAC Name |
N',N'-diethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(21(3,18)19)10-13(12)20-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBHQFICYJZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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